molecular formula C10H7N3O B8570899 1H-imidazo[4,5-c]quinolin-4-ol

1H-imidazo[4,5-c]quinolin-4-ol

Cat. No.: B8570899
M. Wt: 185.18 g/mol
InChI Key: HYBYFIROJDRLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[4,5-c]quinolin-4-ol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key intermediate and core scaffold for the synthesis of biologically active molecules . Compounds based on the imidazoquinoline structure have been extensively studied for their wide spectrum of pharmacological properties, including serving as agonists for toll-like receptors and other therapeutic targets . This specific hydroxy derivative is a related compound of Imiquimod (1H-imidazo[4,5-c]quinolin-4-amine) and can be utilized in the determination and quantification of imiquimod and its related impurities . Furthermore, this compound is a valuable precursor for the preparation of various imidazo[4,5-c]quinoline derivatives, enabling researchers to study interferon-inducing structure-activity relationships and develop new analogs with potential immunomodulatory effects . The imidazoquinoline scaffold is a dominant structure in drug design and development, and this compound offers researchers a versatile building block for exploring new antiviral, anticancer, and anti-inflammatory agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroimidazo[4,5-c]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-9-8(11-5-12-9)6-3-1-2-4-7(6)13-10/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBYFIROJDRLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)N2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antiviral Applications

1H-imidazo[4,5-c]quinolin-4-ol has been studied extensively for its antiviral properties. Research indicates that derivatives of this compound can act as immune response modifiers, stimulating the immune system to combat viral infections.

Key Findings:

  • Mechanism of Action: Compounds derived from this compound have been shown to induce interferon biosynthesis, which is crucial for antiviral defense mechanisms. This induction suggests their potential use in treating viral diseases such as herpes simplex virus, influenza, and hepatitis B .
  • Efficacy in Animal Models: Studies demonstrated that specific derivatives like 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine exhibited significant efficacy against primary and recurrent lesions in guinea pig models infected with herpes simplex virus .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Key Findings:

  • Structure-Activity Relationships: The synthesis of various derivatives has led to the establishment of structure-activity relationships that highlight the importance of specific substituents for enhancing anticancer activity .
  • In vitro Studies: In vitro assays have shown that certain imidazoquinoline compounds can effectively reduce the viability of cancer cells, indicating their potential as therapeutic agents against neoplasias .

Immune Response Modulation

The immunomodulatory effects of this compound are noteworthy. These compounds can modify immune responses, making them useful in vaccine development and treatment strategies for autoimmune diseases.

Key Findings:

  • Vaccine Adjuvants: Some studies suggest that these compounds may serve as effective adjuvants in vaccines by enhancing the immune response to antigens .
  • Therapeutic Applications: The ability to modulate immune responses positions these compounds as candidates for treating conditions like rheumatoid arthritis and psoriasis .

Summary Table of Applications

Application TypeDescriptionKey Findings
AntiviralInduces interferon production; combats viral infectionsEffective against herpes simplex virus; animal model studies show reduced lesion severity .
AnticancerInhibits cancer cell proliferationStructure-activity relationships established; effective against various cancer types .
Immune Response ModulationEnhances immune response; potential vaccine adjuvantModulates immune responses; useful in autoimmune disease treatments .

Comparison with Similar Compounds

A. Adenosine Receptor Modulation

  • 1H-Imidazo[4,5-c]quinolin-4-amines (e.g., compound 20): 2-Adamantyl substitution enhances A3 receptor binding (Kᵢ = 12 nM) and allosteric modulation . 3,5-Dichlorophenylamino at position 4 doubles agonist efficacy in GTPγS assays .
  • Imidazo[4,5-c]pyridines: 4,6-Diamino derivatives (e.g., 19i) show TLR7 agonism but weaker adenosine receptor activity compared to quinoline analogues .

B. Antiviral and Anti-inflammatory Activity

  • 1H-Imidazo[4,5-c]quinolin-4-amines: Substitution with benzyl or phenylethyl groups (e.g., 4689338) exhibits antiviral activity against herpes simplex virus (EC₅₀ = 0.1 μM) .
  • Imidazoquinazolines : Triaryl derivatives (e.g., compound 5 ) suppress TNF-α production by 80% at 10 μM .

C. Bronchodilation

  • 1H-Imidazo[4,5-c]quinolin-4-ones: 5-Butyl substituents (e.g., KF15570) show bronchodilatory effects (ED₅₀ = 0.42 mg/kg) with minimal cardiovascular side effects .

Structure-Activity Relationships (SAR)

  • Position 2 : Hydrophobic groups (e.g., adamantyl, cyclohexyl) enhance receptor binding and allosteric effects .
  • Position 4: Amino or hydroxyl groups are critical for adenosine receptor interactions; aryl amines improve selectivity .
  • Position 8 : Pyridinyl or methoxyphenyl substituents increase solubility but reduce allosteric enhancement .

Preparation Methods

Nucleophilic Substitution at the 4-Position

The 4-position of the 1H-imidazo[4,5-c]quinoline scaffold is highly reactive due to electron-deficient aromaticity, enabling nucleophilic substitution. In the synthesis of imiquimod, this position is functionalized via substitution of a chlorine atom or triflate group with ammonia or azide. For 1H-imidazo[4,5-c]quinolin-4-ol, analogous substitution with hydroxide ions could theoretically yield the hydroxyl derivative. However, this approach faces challenges due to the poor nucleophilicity of hydroxide in nonpolar solvents and competing side reactions.

Example Adaptation :
Replacing ammonia with a hydroxide source (e.g., KOH/EtOH) in the substitution step may favor hydroxylation. For instance, 4-chloro-1H-imidazo[4,5-c]quinoline could react with aqueous NaOH under phase-transfer conditions to yield the 4-ol derivative.

N-Oxide Intermediate Utilization

A prominent route to 4-substituted derivatives involves the formation of 1H-imidazo[4,5-c]quinoline-N-oxide. This intermediate undergoes electrophilic substitution at the 4-position due to increased electron density from the N-oxide group. In the provided patent, N-oxide intermediates react with phthalimide or benzoyl isocyanate to introduce amino or carbamate groups, respectively.

Hydroxylation Pathway :
Controlled hydrolysis of the N-oxide intermediate under acidic or basic conditions could theoretically yield the 4-ol derivative. For example, treatment with H₂O₂ in acetic acid might facilitate oxidative hydroxylation, though this remains speculative without direct experimental evidence.

Byproduct Formation and Mechanistic Insights

Incidental Formation of 4-Hydroxy Derivatives

During the synthesis of 1-isobutyl-1H-imidazo[4,5-c]quinoline-4-phthalimide (Example 5 of the patent), a minor byproduct identified as the 4-hydroxy derivative (0.43% yield) was observed. This suggests that under specific conditions—such as trace moisture or incomplete phthalimide incorporation—hydroxylation competes with the desired substitution.

Key Reaction Parameters :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance hydroxide nucleophilicity.

  • Temperature : Elevated temperatures (90–100°C) could accelerate hydrolysis.

  • Catalysts : Acidic or basic catalysts might shift equilibrium toward hydroxylation.

Proposed Synthetic Routes for this compound

Direct Hydroxylation of 4-Chloro Precursors

Reaction Scheme :

  • Starting Material : 4-Chloro-1H-imidazo[4,5-c]quinoline.

  • Substitution : React with NaOH (10% aqueous) in refluxing ethanol.

  • Workup : Neutralize with HCl, isolate via recrystallization.

Challenges :

  • Competing elimination reactions may form dehydrohalogenated byproducts.

  • Low solubility of hydroxide in organic solvents necessitates phase-transfer catalysts.

Hydrolysis of Phthalimide Intermediates

The patent describes phthalimide intermediates as precursors to 4-amino derivatives. Hydrolysis of these intermediates under basic conditions could yield 4-ol compounds instead of amines.

Modified Procedure :

  • Intermediate : 1H-Imidazo[4,5-c]quinoline-4-phthalimide.

  • Hydrolysis : Treat with KOH in ethanol/water (1:1) at 80°C for 6 hours.

  • Product Isolation : Acidify with HCl, filter, and purify via column chromatography.

Advantages :

  • Phthalimide acts as a protecting group, preventing over-oxidation.

  • Yields may improve with optimized stoichiometry.

Analytical and Optimization Data

Table 1: Comparative Yields of 4-Substituted Derivatives

Starting MaterialReagent/ConditionsProductYield (%)Purity (%)
4-Chloro derivativeNH₃/EtOH, 70°C, 12h4-Amino derivative8598.12
4-Chloro derivativeNaOH/EtOH, 80°C, 8h4-Hydroxy derivative3295
N-Oxide intermediateH₂O/AcOH, 90°C, 6h4-Hydroxy derivative1890
Phthalimide intermediateKOH/EtOH/H₂O, 80°C, 6h4-Hydroxy derivative4597

Hypothetical data inferred from patent examples.

Table 2: Reaction Conditions and Byproduct Formation

ExampleSubstrateReagentByproductByproduct Yield (%)
51-Isobutyl-N-oxidePhthalimide4-Hydroxy derivative0.43
61-Isobutyl-phthalimideHydrazine hydratePhthalhydrazide1.55

Q & A

Q. What are the common synthetic routes for preparing 1H-imidazo[4,5-c]quinolin-4-ol derivatives?

Methodological Answer: The synthesis typically involves three key steps:

Oxidation : Treatment of the quinoline precursor with meta-chloroperbenzoic acid (m-CPBA) in a solvent mixture (e.g., CHCl₃/CH₂Cl₂/MeOH) to form the N-oxide intermediate .

Chlorination : Reaction with POCl₃ in toluene/DMF to introduce a chlorine atom at the 4-position .

Amination or Substitution : Displacement of the chlorine atom with amines (e.g., R-PhNH₂ in DMF) to generate 4-amino derivatives . For imiquimod analogs, intermediates like 4-cyano or 4-carboxamide derivatives are synthesized first, followed by conversion to 4-amine .

Q. How is structural characterization of synthesized derivatives performed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions and regiochemistry. For example, aromatic protons in the quinoline ring appear as distinct multiplet patterns between δ 7.5–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weights and purity. Derivatives like 2-cyclohexyl-substituted compounds show [M+H]⁺ peaks matching calculated values (e.g., 286.1106 for C₁₆H₁₇ClN₃) .
  • X-ray Crystallography : Used to resolve intramolecular interactions (e.g., hydrogen bonds stabilizing planar imidazo-quinoline systems) .

Advanced Research Questions

Q. How do structural modifications at the 2- and 4-positions affect allosteric modulation of A3 adenosine receptors (A3AR)?

Methodological Answer:

  • 2-Position Modifications :
    • Hydrophobic Groups : Bulky substituents (e.g., cycloheptenyl or adamantyl) enhance binding to a hydrophobic pocket on the A3AR cytosolic interface, increasing positive allosteric modulation (PAM) activity. For example, MRS7788 (2-cyclohept-4-enyl) enhances agonist efficacy by 45% in [³⁵S]GTPγS binding assays .
    • Linear Alkyl Chains : Shorter chains (e.g., butyl) reduce PAM effects due to weaker hydrophobic interactions .
  • 4-Position Modifications :
    • Aryl Amino Groups : Electron-withdrawing substituents (e.g., 3,4-dichlorophenyl) improve allosteric enhancement by stabilizing receptor-ligand interactions. Compound 14 (2-heptan-4-yl-N-3,4-dichlorophenyl) increases Emax of Cl-IB-MECA by 70% .

Q. What experimental approaches are used to assess the allosteric enhancement of A3AR agonists?

Methodological Answer:

  • [³⁵S]GTPγS Binding Assays : Measure G-protein activation by quantifying agonist-induced GTPγS incorporation. PAMs like LUF6000 increase Emax without altering EC₅₀, indicating efficacy enhancement .
  • Dissociation Rate Studies : Radioligand displacement assays (e.g., [¹²⁵I]I-AB-MECA) assess whether PAMs slow agonist dissociation. Compound 43 reduces dissociation rates by 30%, confirming allosteric stabilization .
  • Computational Docking : Predict binding modes using homology models of A3AR. Hydrophobic 2-substituents align with residues in transmembrane helix 7, rationalizing enhanced PAM activity .

Q. How can conflicting SAR data on substituent effects be resolved?

Methodological Answer:

  • Contextual Analysis : Consider assay conditions (e.g., cell type, agonist concentration). For instance, 2-cyclopropyl derivatives act as orthosteric antagonists in binding assays but show PAM activity in functional assays due to probe dependence .
  • Multi-Parameter Optimization : Balance lipophilicity (logP) and plasma protein binding. While hydrophobic groups improve PAM activity, they may reduce bioavailability. MRS8054 (logP = 5.2) achieves oral bioavailability in rats despite high protein binding .

Q. What strategies are used to improve the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility. For example, methanesulfonate salts of imiquimod analogs improve topical delivery .
  • Radio-Iodination : Incorporate iodine at the 4-phenylamino position (e.g., MRS8054 derivatives) to create radioligands for in vivo imaging .

Notes

  • Avoid commercial sources (e.g., GLPBIO) and prioritize peer-reviewed studies .
  • Contradictions in SAR data require mechanistic validation (e.g., functional vs. binding assays) .
  • Methodological rigor is critical for reproducible synthesis and bioactivity assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.